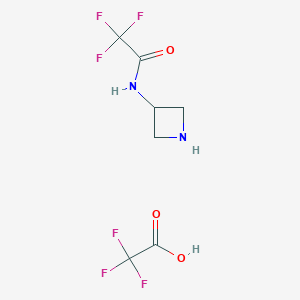

N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid

Description

N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide is a trifluoroacetamide derivative featuring a four-membered azetidine ring. Its hydrochloride salt (CAS: 124668-48-0) is documented as a laboratory reagent with applications in organic synthesis and pharmaceutical research . 2,2,2-Trifluoroacetic acid (TFA), a strong carboxylic acid (pKa ~0.23), is widely used as a solvent, catalyst, or deprotecting agent in peptide synthesis . The combination of these two components—azetidine-containing trifluoroacetamide and TFA—highlights their roles in synthetic chemistry and intermediate preparation.

Properties

IUPAC Name |

N-(azetidin-3-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2O.C2HF3O2/c6-5(7,8)4(11)10-3-1-9-2-3;3-2(4,5)1(6)7/h3,9H,1-2H2,(H,10,11);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJFIYZJMNMUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)C(F)(F)F.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-1-propanamine with a base to form azetidine.

Introduction of Trifluoroacetamide Group: The azetidine derivative is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to introduce the trifluoroacetamide group.

The overall reaction can be summarized as follows:

3-chloro-1-propanamine+Base→Azetidine

Azetidine+Trifluoroacetic anhydride+Base→N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The azetidine ring can undergo nucleophilic substitution reactions due to the presence of the nitrogen atom.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the nitrogen atom or the trifluoromethyl group.

Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

Substitution: Various substituted azetidines.

Oxidation: Oxidized derivatives of the azetidine ring.

Reduction: Reduced forms of the compound.

Hydrolysis: Amine and trifluoroacetic acid.

Scientific Research Applications

Medicinal Chemistry

N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide serves as a valuable scaffold in drug development. Its unique structural features allow for the design of molecules with improved efficacy and selectivity against various biological targets.

-

Enzyme Inhibition

- The compound has shown potential as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases like Alzheimer's disease.

- Inhibition Activity :

Enzyme Inhibition Activity AChE Comparable to rivastigmine BChE Significant inhibition

-

Anticancer Activity

- Derivatives of azetidine compounds have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide may induce apoptosis and modulate cell cycle genes.

- Case Study : In vitro studies have shown that azetidine derivatives induce apoptosis in SiHa (cervical cancer) and B16F10 (melanoma) cells.

Biological Research

The compound is utilized to investigate the interactions between azetidines and biological macromolecules. Its ability to form hydrogen bonds with target proteins enhances binding affinity and specificity.

- Neuroprotective Effects

- A study evaluated a library of azetidine derivatives for neuroprotective activity against salsolinol-induced toxicity in models related to Parkinson's disease. Some derivatives exhibited significant protective effects.

Industrial Applications

In the industrial sector, N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide is used in the production of agrochemicals and specialty chemicals. Its versatility allows it to serve as an intermediate in synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The azetidine ring can form hydrogen bonds and other interactions with proteins and enzymes, while the trifluoromethyl group can enhance binding affinity and selectivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues with Varied Cyclic Amine Substituents

Key Observations :

- Ring Size Impact : The azetidine (4-membered) and azepane (7-membered) derivatives exhibit distinct conformational constraints, affecting their reactivity and biological activity. Azetidine’s smaller ring may enhance metabolic stability compared to azepane .

- Synthetic Utility : Indane-fused analogues (e.g., ) are used in borylation reactions, leveraging their restricted rotation for regioselectivity .

Aromatic and Heterocyclic Trifluoroacetamide Derivatives

Key Observations :

- Stereochemical Complexity : Diastereomers in demonstrate the role of trifluoroacetamide in stabilizing chiral centers, critical for enantioselective synthesis .

Aliphatic and Functionalized Trifluoroacetamides

Key Observations :

- Functional Group Influence: Diethylamino substituents () increase lipophilicity, whereas Boc-protected derivatives () utilize TFA for deprotection in sensitive bioconjugates .

- Industrial Use : CF3CONH2 () is a solid etching agent, contrasting with TFA’s liquid form, highlighting divergent material science applications .

Trifluoroacetic Acid (TFA) and Its Role

Biological Activity

N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide (CAS: 98448-79-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide is characterized by the following molecular formula:

- Molecular Weight : 168.12 g/mol

- Density : 1.37 g/cm³

- Boiling Point : 223°C

- Flash Point : 88°C

These properties indicate a stable compound that can be utilized in various chemical and biological applications.

Biological Activity Overview

Research indicates that azetidine derivatives, including N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide, exhibit a range of biological activities:

-

Antiviral Activity :

- Compounds containing azetidine rings have shown potential against various viruses. For instance, derivatives have been evaluated for their efficacy against human coronaviruses and influenza viruses. One study reported that certain azetidinone derivatives exhibited moderate inhibitory activity against human coronavirus (229E) with an EC50 value of 45 µM .

- Another azetidinone derivative demonstrated significant activity against the influenza A virus H1N1 subtype with an EC50 of 8.3 µM .

-

Anticancer Properties :

- Azetidinone compounds are noted for their anticancer properties. In vitro studies have shown that certain derivatives inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, specific azetidinone derivatives displayed potent antiproliferative activity at nanomolar concentrations .

- The mechanism often involves the inhibition of tubulin polymerization at the colchicine binding site, which is crucial for cancer cell mitosis .

- Antibacterial and Antifungal Activity :

The biological activities of N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes within host cells.

- Tubulin Inhibition : By binding to tubulin, azetidinone derivatives can disrupt microtubule dynamics necessary for cell division.

- Enzyme Inhibition : Certain azetidinone compounds act as inhibitors for enzymes involved in metabolic pathways critical for bacterial survival.

Study on Antiviral Activity

A study published in Chemistry & Biodiversity explored the antiviral properties of various azetidinone derivatives. Among them, trans-isomer derivatives showed promising results against human coronaviruses and cytomegalovirus with EC50 values lower than conventional antiviral drugs like ribavirin .

Study on Anticancer Efficacy

Research published in European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of azetidinone derivatives as anticancer agents. The study found that compounds with modifications at the nitrogen position exhibited enhanced cytotoxicity against MCF-7 cells compared to unmodified analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide?

- Methodological Answer : The synthesis typically involves reacting 2,2,2-trifluoroacetic anhydride with azetidin-3-amine derivatives under controlled conditions. A common approach includes:

- Step 1 : Activation of 2,2,2-trifluoroacetic acid using coupling agents like EDCl/HOBt to form the reactive intermediate.

- Step 2 : Amidation with azetidin-3-amine in anhydrous solvents (e.g., DMF or THF) at 0–25°C to minimize side reactions.

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

- Key Considerations : Monitor reaction progress using TLC or LC-MS to ensure complete conversion.

Q. How can researchers characterize the purity and structural integrity of 2,2,2-trifluoroacetic acid derivatives?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm the presence of trifluoromethyl groups and azetidine ring protons.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., 2,2,2-trifluoroacetamide: MW 113.04 g/mol).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. What role do electron-withdrawing trifluoromethyl groups play in modulating the reactivity of N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide in nucleophilic reactions?

- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. For example:

- Kinetic Studies : Compare reaction rates of trifluoroacetamide vs. non-fluorinated analogs with amines or thiols.

- DFT Calculations : Analyze electron density distribution to predict regioselectivity in multi-step syntheses .

- Data Table :

| Compound | Rate Constant (k, Ms) | ΔG (kJ/mol) |

|---|---|---|

| N-(Azetidin-3-yl)-TFA | 0.45 ± 0.02 | 68.2 |

| Non-fluorinated analog | 0.12 ± 0.01 | 82.7 |

Q. How can researchers resolve contradictions in reported toxicological data for 2,2,2-trifluoroacetamide derivatives?

- Methodological Answer :

- Comparative Assays : Conduct parallel studies using standardized protocols (e.g., OECD guidelines) to evaluate acute toxicity (LD) and genotoxicity (Ames test).

- Meta-Analysis : Reconcile discrepancies by adjusting for variables like impurity profiles (e.g., residual solvents) or assay sensitivity.

- Case Study : reports carcinogenicity in rats (TDLo = 3750 mg/kg), but later studies attribute this to impurities rather than the parent compound .

Q. What strategies optimize the stability of N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide in aqueous media for drug delivery applications?

- Methodological Answer :

- pH Control : Maintain pH 6–8 to prevent hydrolysis of the amide bond.

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life.

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via LC-MS .

Data Contradiction Analysis

Q. Why do computational models and experimental data diverge in predicting the binding affinity of trifluoroacetamide-containing compounds to biological targets?

- Methodological Answer :

- Source 1 : DFT models may underestimate solvation effects due to the hydrophobic trifluoromethyl group.

- Source 2 : Experimental assays (e.g., SPR or ITC) may suffer from nonspecific binding artifacts.

- Resolution : Combine MD simulations (explicit solvent models) with mutagenesis studies to validate binding pockets .

Methodological Best Practices

Q. What analytical techniques are critical for distinguishing between isomeric byproducts in trifluoroacetamide synthesis?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.